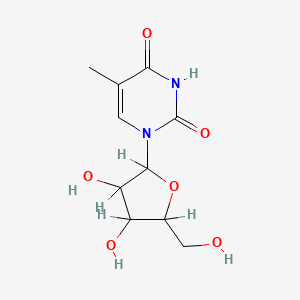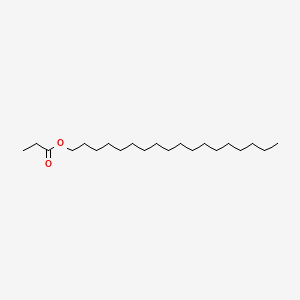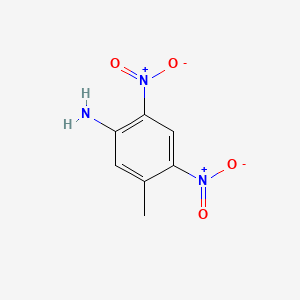![molecular formula C22H14FIN2O3 B3053335 2-(2-Fluorophenyl)-3-[3-iodo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile CAS No. 5322-05-4](/img/new.no-structure.jpg)
2-(2-Fluorophenyl)-3-[3-iodo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluorophenyl)-3-[3-iodo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile is an organic compound with a complex structure that includes fluorine, iodine, and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-3-[3-iodo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile typically involves multiple steps, including halogenation, nitration, and coupling reactions. A common synthetic route may start with the halogenation of a phenyl ring to introduce the fluorine and iodine atoms. This is followed by nitration to add the nitro group. The final step often involves a coupling reaction to form the prop-2-enenitrile moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency and the implementation of purification techniques to ensure the final product’s purity.
化学反応の分析
Types of Reactions
2-(2-Fluorophenyl)-3-[3-iodo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to remove the nitro group or to modify the double bond in the prop-2-enenitrile moiety.
Substitution: The halogen atoms (fluorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while substitution of the halogen atoms could introduce various functional groups.
科学的研究の応用
2-(2-Fluorophenyl)-3-[3-iodo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(2-Fluorophenyl)-3-[3-iodo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(2-Fluorophenyl)-3-[3-chloro-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile: Similar structure but with chlorine instead of iodine.
2-(2-Fluorophenyl)-3-[3-bromo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile: Similar structure but with bromine instead of iodine.
Uniqueness
The presence of iodine in 2-(2-Fluorophenyl)-3-[3-iodo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile makes it unique compared to its analogs with chlorine or bromine. Iodine’s larger atomic size and different reactivity can lead to distinct chemical and biological properties, making this compound particularly interesting for research.
特性
CAS番号 |
5322-05-4 |
|---|---|
分子式 |
C22H14FIN2O3 |
分子量 |
500.3 g/mol |
IUPAC名 |
2-(2-fluorophenyl)-3-[3-iodo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C22H14FIN2O3/c23-20-4-2-1-3-19(20)17(13-25)11-16-7-10-22(21(24)12-16)29-14-15-5-8-18(9-6-15)26(27)28/h1-12H,14H2 |
InChIキー |
LXXCOLOYRDTUCK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])I)C#N)F |
正規SMILES |
C1=CC=C(C(=C1)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])I)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[(1R,4R,5R)-6,6-dimethyl-4-bicyclo[3.1.1]heptanyl]methanamine](/img/structure/B3053264.png)







